molecular formula C10H9ClN2O B1599547 2-(chloromethyl)-3-methylquinazolin-4(3H)-one CAS No. 199114-62-0

2-(chloromethyl)-3-methylquinazolin-4(3H)-one

Cat. No.: B1599547
CAS No.: 199114-62-0
M. Wt: 208.64 g/mol
InChI Key: NDYMABNTFFJQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(chloromethyl)-3-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one typically involves the chloromethylation of 3-methylquinazolin-4(3H)-one. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic ring with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment and elevated temperatures to facilitate the formation of the chloromethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions typically occur under mild to moderate conditions, often in the presence of a base or a catalyst.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: These reactions may require specific catalysts and elevated temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinazolinone derivatives with potential biological activities.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives have shown promise in biological assays, indicating potential as therapeutic agents.

    Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

2-(chloromethyl)-3-methylquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the chloromethyl group in this compound makes it particularly reactive in substitution reactions, distinguishing it from other quinazolinone derivatives.

Properties

IUPAC Name

2-(chloromethyl)-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMABNTFFJQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429266
Record name 2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199114-62-0
Record name 2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(chloromethyl)-3-methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.